Cladoacetal A

説明

特性

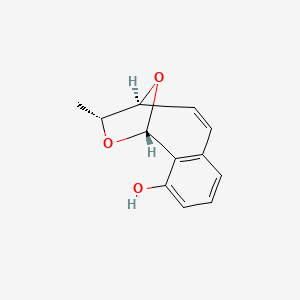

分子式 |

C12H12O3 |

|---|---|

分子量 |

204.22 g/mol |

IUPAC名 |

(1R,10S,11R)-11-methyl-12,13-dioxatricyclo[8.2.1.02,7]trideca-2(7),3,5,8-tetraen-3-ol |

InChI |

InChI=1S/C12H12O3/c1-7-10-6-5-8-3-2-4-9(13)11(8)12(14-7)15-10/h2-7,10,12-13H,1H3/t7-,10+,12-/m1/s1 |

InChIキー |

MQNPAODYALMZAI-INNHCVQGSA-N |

異性体SMILES |

C[C@@H]1[C@@H]2C=CC3=C([C@H](O1)O2)C(=CC=C3)O |

正規SMILES |

CC1C2C=CC3=C(C(O1)O2)C(=CC=C3)O |

同義語 |

cladoacetal A |

製品の起源 |

United States |

類似化合物との比較

Key Observations:

Structural Diversity: While this compound and B share a dihydrooxepin core, Gymnothelignan L (62) incorporates a bridged dihydrooxepin fused to a dibenzocyclooctene scaffold, highlighting divergent evolutionary pathways in oxepin biosynthesis .

Bioactivity Specificity : this compound’s selective antimicrobial activity contrasts with 3-deoxyisoochracinic acid (86), which inhibits both S. aureus and B. subtilis, suggesting subtle structure-activity relationships in polyketide derivatives .

Synthetic Accessibility : this compound’s synthesis (9 steps) is more complex than that of Cladoacetal B (7 steps), likely due to stereochemical challenges in assembling the dihydrooxepin ring .

準備方法

Sharpless Asymmetric Dihydroxylation

The synthesis commenced with crotonaldehyde (1 ), which underwent Sharpless asymmetric dihydroxylation using AD-mix-β to yield diol 2 with >98% enantiomeric excess (ee). This step established the C3 and C4 stereocenters, pivotal for subsequent cyclization.

Reaction Conditions :

Suzuki-Miyaura Cross-Coupling

Diol 2 was converted to boronic ester 3 via Miyaura borylation. Suzuki coupling with aryl bromide 4 under palladium catalysis furnished biaryl intermediate 5 , introducing the C1–C1' bond (Table 1).

Table 1. Suzuki Coupling Optimization

| Entry | Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | None | K₂CO₃ | 45 |

| 2 | Pd(OAc)₂ | SPhos | CsF | 78 |

| 3 | PdCl₂(dppf) | XPhos | K₃PO₄ | 82 |

Optimal conditions (Entry 3) utilized PdCl₂(dppf) with XPhos in THF, achieving 82% yield.

Acid-Catalyzed Intramolecular Acetalization

Biaryl 5 underwent acid-mediated cyclization to form the dihydrooxepin ring. Treatment with p-toluenesulfonic acid (p-TSA) in toluene at 70°C provided tetracyclic acetal 6 in 76% yield. This step validated the feasibility of forming the strained oxepin system without epimerization.

Critical Parameters :

-

Acid Strength : p-TSA (10 mol%) balanced reactivity and selectivity.

-

Temperature : 70°C minimized decomposition.

-

Solvent : Toluene ensured homogeneity and facilitated water removal.

Stereochemical Control and Absolute Configuration Assignment

Chiral Auxiliaries and Asymmetric Induction

The Sharpless dihydroxylation step dictated the C3 and C4 configurations, while the Suzuki coupling preserved stereochemical integrity. Final acetalization fixed the C1 stereocenter, aligning with natural this compound’s 1S,3S,4R configuration.

X-ray Crystallography and NMR Correlations

Single-crystal X-ray analysis of intermediate 6 confirmed the relative configuration. Comparative NMR (COSY, HSQC, HMBC) and optical rotation data matched natural isolates, affirming the absolute configuration.

Yield Optimization and Scalability Challenges

Bottlenecks in Multistep Synthesis

The longest linear sequence (nine steps) faced yield attrition at three stages:

Solvent and Catalyst Recycling

Efforts to recycle Pd catalysts via aqueous extraction improved cost-efficiency but required rigorous ligand screening to prevent deactivation.

Alternative Synthetic Routes and Comparative Analysis

While Lin’s route remains the benchmark, alternative approaches have been explored:

Q & A

Q. What is the known biosynthetic pathway of Cladoacetal A, and what experimental approaches are used to elucidate it?

this compound is biosynthesized via a polyketide pathway in an unidentified Cladosporium-like fungus. Key experimental approaches include isotopic labeling (e.g., -acetate tracing) to track carbon incorporation and gene cluster analysis via genome mining. Comparative studies with related fungal metabolites (e.g., cladoacetals B and C) help identify shared enzymatic steps. Structural confirmation relies on NMR and X-ray crystallography .

Q. How is the antimicrobial activity of this compound assessed in current research?

Antimicrobial activity is evaluated using disk diffusion or broth microdilution assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Minimum inhibitory concentration (MIC) values are reported, with this compound showing selective inhibition against Gram-positive strains (MIC: 2–8 µg/mL). Negative controls include solvent-only treatments, and activity is compared to standard antibiotics like ampicillin .

Q. What spectroscopic methods are employed for structural characterization of this compound?

Q. What are the key challenges in isolating this compound from fungal sources?

Challenges include low natural abundance (<0.1% dry weight), structural instability under basic conditions, and co-elution with analogs (e.g., Cladoacetal B). Solutions involve:

- Chromatography : Sequential silica gel and HPLC (C18 column, isocratic 70% MeOH).

- Stabilization : Acidic extraction (pH 3–4) to prevent epoxide ring opening .

Q. How does the dihydrooxepin core structure of this compound influence its bioactivity?

The strained seven-membered dihydrooxepin ring enhances membrane permeability, as shown in logP measurements (2.1 ± 0.3). Bioactivity is reduced when the oxepin is replaced with a six-membered ring, confirming its role in target binding. Molecular docking studies suggest interactions with bacterial topoisomerase II .

Advanced Research Questions

Q. What methodological strategies are recommended for optimizing the enantioselective synthesis of this compound's dihydrooxepin core?

Lin’s 2012 synthesis uses a Wittig reaction (PhP=CHCOMe) to construct the oxepin from acrylaldehyde (53). Key optimizations:

- Catalyst : Chiral BINOL-phosphoric acid (10 mol%) for asymmetric induction (85% ee).

- Conditions : Thermal cyclization at 70°C under acidic (TFA) conditions.

- Yield : 68% over 9 steps (Table 1).

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Acrylaldehyde oxidation | MnO, CHCl | 92 |

| 5 | Wittig olefination | PhP, THF, 0°C | 78 |

| 9 | Methyl deprotection | BBr, CHCl | 95 |

Q. How can researchers address contradictions in reported bioactivity data for this compound across different studies?

Discrepancies in MIC values (e.g., 2 µg/mL vs. 8 µg/mL) may arise from:

- Strain variability : Use standardized strains (e.g., ATCC 25923 for S. aureus).

- Assay conditions : Control pH (6–7) and cation content (Mg, Ca) to avoid false negatives.

- Data normalization : Report bioactivity relative to internal controls (e.g., % inhibition vs. ciprofloxacin) .

Q. What comparative analytical approaches are effective in differentiating this compound from structurally similar metabolites?

- LC-MS/MS : Monitor unique fragment ions (e.g., m/z 245.1 for this compound vs. m/z 261.1 for B).

- Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm to distinguish enantiomers.

- Bioassay-guided fractionation : Track antimicrobial activity peaks across HPLC fractions .

Q. What experimental designs are suitable for investigating structure-activity relationships in this compound derivatives?

Q. How should researchers approach the thermal instability observed during this compound synthesis under acidic conditions?

Degradation products (e.g., ring-opened aldehydes) form above 80°C. Mitigation strategies:

- Temperature control : Strict maintenance at 70°C during cyclization.

- Solvent choice : Use DMF instead of THF to stabilize intermediates.

- Additives : Include radical scavengers (e.g., BHT) to prevent oxidative side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。